molecular formula C26H21N7O3S2 B4085581 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE

2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B4085581
M. Wt: 543.6 g/mol
InChI Key: QEROOMCNLLNMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their wide range of biological activities, including antitumor, antifungal, antimicrobial, antiviral, antidepressant, and herbicidal properties

Preparation Methods

The synthesis of 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves several steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials typically include a phenyl-substituted hydrazine and a pyridine carboxylic acid derivative. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the pyridine moiety is substituted with other functional groups.

Scientific Research Applications

2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiproliferative activity is attributed to the inhibition of key enzymes involved in cell division .

Comparison with Similar Compounds

Similar compounds to 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE include other triazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N7O3S2/c34-24(29-20-11-13-22(14-12-20)38(35,36)32-23-10-4-5-16-28-23)18-37-26-31-30-25(19-7-6-15-27-17-19)33(26)21-8-2-1-3-9-21/h1-17H,18H2,(H,28,32)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEROOMCNLLNMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.